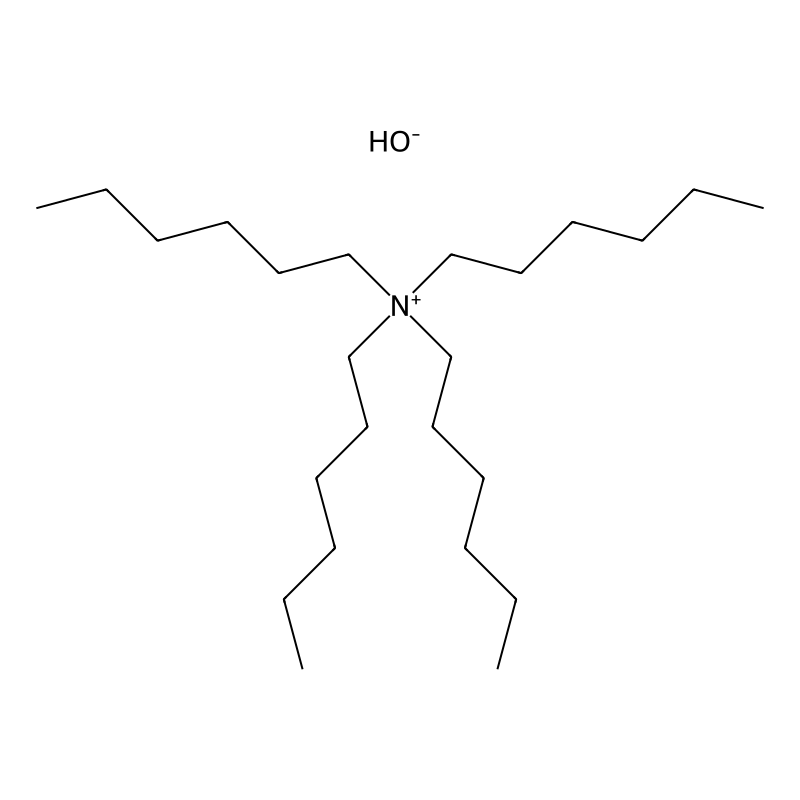

Tetrahexylammonium Hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase-Transfer Catalysis

THA acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This enables the use of water-soluble catalysts in organic reactions and vice versa, expanding the reaction scope and improving reaction efficiency.

Synthesis of Ionic Liquids

THA can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. By reacting THA with a suitable organic acid, researchers can obtain ionic liquids with specific properties tailored for various applications, such as electrolytes in batteries, catalysts, and solvents for extraction processes.

Preparation of Functional Materials

THA's ability to act as a base and a templating agent makes it useful in preparing functional materials with desired properties. For example, researchers have utilized THA to prepare amorphous microporous silica-alumina, a material with potential applications in catalysis, adsorption, and separation processes.

Carbon Dioxide Capture

THA derivatives, such as tetrahexylammonium prolinate, are being explored for their potential in capturing carbon dioxide from various sources. These materials offer advantages like high CO2 absorption capacity and recyclability, making them promising candidates for mitigating greenhouse gas emissions.

Tetrahexylammonium hydroxide is an organic compound with the chemical formula . It is a quaternary ammonium hydroxide, characterized by a central nitrogen atom bonded to four hexyl groups. This compound is typically encountered as a colorless to light yellow liquid and is known for its high solubility in organic solvents and water, making it an effective phase-transfer catalyst in various

- THAOH is a skin, eye, and respiratory irritant.

- It can cause burns upon contact.

- Ingestion can be harmful.

- Safety precautions like wearing gloves, safety glasses, and working in a fume hood are essential while handling THAOH.

- Alkylation Reactions: Tetrahexylammonium hydroxide can facilitate the alkylation of various substrates, including amines and alcohols, through phase-transfer catalysis.

- Deprotonation: It acts as a strong base, capable of deprotonating weak acids to form corresponding salts.

- Formation of Ionic Liquids: The compound can be used to synthesize ionic liquids, particularly those based on β-D-xylosides and β-D-xylobiosides .

The synthesis of tetrahexylammonium hydroxide typically involves the following methods:

- Quaternization Reaction: This method involves reacting hexylamine with a suitable halide (such as hexyl bromide) in the presence of a base to form tetrahexylammonium salt, which is then treated with water or hydroxide ions to yield tetrahexylammonium hydroxide.

- Phase Transfer Catalyst Method: It can also be synthesized by employing phase transfer techniques that utilize tetrabutylammonium salts as intermediates, followed by hydrolysis .

Tetrahexylammonium hydroxide has diverse applications in various fields:

- Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst in organic synthesis, enhancing the efficiency of reactions involving immiscible phases.

- Synthesis of Ionic Liquids: The compound plays a crucial role in the synthesis of ionic liquids, which are utilized in electrochemistry and materials science.

- Chemical Manufacturing: Tetrahexylammonium hydroxide is employed in the production of surfactants and other specialty chemicals .

Tetrahexylammonium hydroxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific alkyl chain length. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium Hydroxide | More commonly used; lower solubility in organic solvents compared to tetrahexylammonium hydroxide. | |

| Tetrapropylammonium Hydroxide | Shorter alkyl chains lead to different solubility characteristics and reactivity profiles. | |

| Tetraoctylammonium Hydroxide | Longer alkyl chains increase hydrophobicity, affecting solubility and reactivity. |

Tetrahexylammonium hydroxide's unique combination of properties—such as its solubility profile and effectiveness as a phase-transfer catalyst—distinguishes it from these other compounds, making it particularly valuable for specific applications in organic synthesis and materials science.

Tetrahexylammonium hydroxide emerged as a significant compound in the mid-20th century alongside advancements in phase-transfer catalysis (PTC) and surfactant chemistry. While its exact discovery date remains undocumented, its development parallels the broader exploration of quaternary ammonium compounds (QACs) in the 1950s–1970s. Early patents from the 1970s, such as those describing ion-exchange methods for QAC synthesis, laid the groundwork for its industrial production. The compound gained prominence in the 1990s as a catalyst for organic transformations requiring lipophilic bases, particularly in nonpolar solvents.

Key Milestones in Development

Position in Quaternary Ammonium Hydroxide Family

Tetrahexylammonium hydroxide (C~24~H~53~NO) belongs to the QAC family, distinguished by its four hexyl chains attached to a central nitrogen atom. This structural feature confers unique properties compared to shorter-chain analogs:

Its extended alkyl chains enhance solubility in organic media, making it indispensable for reactions requiring interfacial activation. Unlike smaller QACs, it minimizes emulsion formation in biphasic systems due to reduced surfactant-like behavior.

Significance in Chemical Research

Tetrahexylammonium hydroxide serves three primary roles in modern chemistry:

- Phase-Transfer Catalyst: Enables hydroxide ion transfer into nonpolar solvents (e.g., toluene), critical for reactions like fullerenol synthesis (C~60~ + OH⁻ → C~60~(OH)~n~).

- Template Agent: Directs the assembly of microporous silica-alumina frameworks with pore sizes tunable to 2–5 nm.

- Ionic Liquid Precursor: Forms stable salts with carboxylates (e.g., prolinate) for CO~2~ capture technologies.

Recent studies demonstrate its utility in lignin depolymerization, achieving 85–92% conversion of β-O-4 linkages into vanillin derivatives under mild conditions (80°C, 6 h).

Current Research Landscape and Trends

Ongoing investigations focus on three frontiers:

- Energy Storage: As a co-intercalation agent in MXene electrodes, improving lithium-ion battery capacity by 18–22% compared to conventional electrolytes.

- Nanotechnology: Synthesis of platinum@hexaniobate nanopeapods via hydroxide-mediated self-assembly, achieving 5–7 nm particle uniformity.

- Sustainable Chemistry: Replacement of volatile organic solvents in aldol condensations, reducing process mass intensity by 40–60%.

A 2024 study revealed that tetrahexylammonium hydroxide enhances hydrogen evolution reaction (HER) kinetics on Pt(111) surfaces by modulating OH~ads~ coverage, achieving a 30% overpotential reduction at 10 mA/cm².

Electronic Structure and Bonding Patterns

The electronic structure of tetrahexylammonium hydroxide is fundamentally governed by the tetrahedral coordination geometry around the central nitrogen atom. The quaternary ammonium cation exhibits a formal positive charge of +1, which is delocalized through the sigma-bonded framework extending to the terminal methyl groups of the hexyl chains [3]. This charge distribution creates a unique electrostatic environment where the positive charge is positioned on the exterior of the molecular framework rather than concentrated at the central nitrogen atom.

Computational studies using density functional theory (DFT) methods, particularly B3LYP with 6-31G(d) and 6-311++G(2d,2p) basis sets, have revealed that the positive charge distribution follows a polarization pattern through the sigma-bonded alkyl chains [4] [3]. Each hexyl substituent contributes approximately +0.25 charge units to the overall positive character, resulting in electropositive regions at the terminus of each alkyl chain. This charge distribution pattern is consistent with experimental observations showing that tetraalkylammonium cations present positively charged faces regardless of the approach angle of anionic species [3].

The hydroxide anion in tetrahexylammonium hydroxide maintains its characteristic electronic structure with a formal charge of -1. The oxygen atom carries significant electron density, making it an excellent hydrogen bond donor and acceptor. The O-H bond length in the hydroxide anion is approximately 0.97 Å, consistent with theoretical calculations for isolated hydroxide ions [5]. The electronic interaction between the cation and anion involves primarily electrostatic attractions modulated by hydration effects in aqueous solutions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial insights into the reactivity and stability of tetrahexylammonium hydroxide. Based on computational studies of related tetraalkylammonium compounds, the HOMO typically resides on the hydroxide anion at approximately -5.4 eV, while the LUMO is localized on the quaternary ammonium cation at approximately -1.4 eV [6] [7]. This energy gap of approximately 4.0 eV indicates significant kinetic stability and low reactivity under normal conditions.

The molecular orbitals exhibit characteristic patterns where the HOMO displays π-type character on the hydroxide oxygen with contributions from the lone pairs, while the LUMO shows antibonding character distributed across the N-C bonds of the quaternary ammonium center [6]. These orbital characteristics influence the compound's photochemical behavior and its interactions with other molecular species.

Computational Studies of Molecular Behavior

Extensive computational investigations have employed various theoretical methods to understand the molecular behavior of tetrahexylammonium hydroxide and related compounds. Molecular dynamics (MD) simulations using polarizable force fields have provided detailed insights into the dynamic behavior in solution phases [8] [9].

Classical molecular dynamics simulations have revealed that tetrahexylammonium hydroxide exhibits complex structural heterogeneity in ionic liquid forms and concentrated solutions [9] [10]. The cations form continuous domains through hydrophobic interactions between the alkyl chains, while the hydroxide anions occupy discrete domains trapped in voids formed by the cationic networks. This structural organization leads to distinctive transport properties and dynamic heterogeneity that significantly affects ion mobility and conductivity.

The radial distribution functions derived from MD simulations indicate that the first solvation shell around the tetrahexylammonium cation contains approximately 25-30 water molecules, extending to a distance of approximately 5.9 Å from the nitrogen center [11] [12]. This extensive hydration shell reflects the large molecular size and the distributed positive charge character of the cation. The hydration structure shows minimal preferential orientation of water molecules, consistent with the apolar character of the alkyl substituents despite the ionic nature of the central nitrogen.

Ab initio calculations using MP2 and CCSD(T) methods have been employed to study the energetics of ion-water interactions and the thermodynamics of solvation [4]. These high-level calculations reveal that the binding energy of water molecules to the tetrahexylammonium cation is approximately 12-15 kJ/mol per water molecule in the first solvation shell, significantly lower than for smaller quaternary ammonium cations due to the dispersed charge distribution.

The computational results demonstrate that the conformational flexibility of the hexyl chains plays a crucial role in determining the overall molecular properties. The alkyl chains can adopt various conformations from all-trans to gauche configurations, with the trans conformations being energetically favored by approximately 2-3 kJ/mol per C-C bond rotation. This conformational flexibility contributes to the compound's ability to form organized structures in concentrated solutions and at interfaces.

Vibrational frequency calculations using harmonic approximation methods have identified characteristic vibrational modes for tetrahexylammonium hydroxide [5] [13]. The N-C stretching vibrations occur in the range of 800-900 cm⁻¹, while the C-H stretching modes appear at 2850-2950 cm⁻¹. The hydroxide O-H stretch manifests as a broad band around 3200-3600 cm⁻¹, with the exact frequency depending on the hydrogen bonding environment.

Theoretical Models of Solution Behavior

The solution behavior of tetrahexylammonium hydroxide has been extensively modeled using various theoretical approaches, ranging from continuum solvation models to explicit solvent molecular dynamics simulations [14] [15]. These studies provide fundamental insights into the thermodynamic properties, phase behavior, and transport phenomena exhibited by this compound in aqueous and organic solvents.

Thermodynamic modeling using the Pitzer ion interaction approach has been successfully applied to describe the activity coefficients and osmotic properties of tetrahexylammonium hydroxide solutions [16]. The Pitzer parameters βMX and CMX for this system have been determined from experimental data, showing that the compound exhibits significant positive deviations from ideal solution behavior due to ion-ion interactions and hydrophobic hydration effects.

The preferential solvation of tetrahexylammonium hydroxide in mixed solvent systems has been investigated using Kirkwood-Buff theory and molecular dynamics simulations [17] [18]. These studies reveal that the tetrahexylammonium cation preferentially solvates in less polar components of mixed solvents, while the hydroxide anion shows strong affinity for hydrogen bond donating solvents such as water and alcohols. This differential solvation behavior leads to complex phase diagrams and miscibility gaps in certain solvent mixtures.

Phase transfer catalysis mechanisms involving tetrahexylammonium hydroxide have been theoretically analyzed using transition state theory and reaction pathway calculations [20]. The extraction of hydroxide ions from aqueous phases into organic phases proceeds through formation of ion pairs with the tetrahexylammonium cation, with extraction equilibrium constants ranging from 10⁻² to 10⁻⁴ depending on the organic solvent polarity.

The theoretical models predict that the extraction efficiency follows the order: dichloromethane > chloroform > toluene > hexane, consistent with experimental observations [20] [21]. The driving force for extraction is the favorable solvation of the large organic cation in the organic phase, which overcomes the unfavorable dehydration of the hydroxide anion.

Temperature-dependent studies using computational thermodynamics have revealed that the solution behavior of tetrahexylammonium hydroxide is characterized by negative excess molar volumes and negative deviations in isentropic compressibility [17] [18]. These thermodynamic signatures indicate strong ion-dipole interactions and efficient packing arrangements in solution, consistent with the formation of structured hydration shells around both ionic species.

The activity coefficients of tetrahexylammonium hydroxide in aqueous solutions show complex concentration dependences that can be modeled using extended Debye-Hückel theory with ion-specific parameters [16]. At low concentrations (<0.1 M), the mean activity coefficient decreases with increasing concentration due to electrostatic interactions. At higher concentrations, the activity coefficient passes through a minimum and then increases due to ion association and hydrophobic interactions between the alkyl chains.

Quantum Chemical Investigations

Quantum chemical investigations of tetrahexylammonium hydroxide have employed various levels of theory to understand the electronic structure, spectroscopic properties, and chemical reactivity of this compound [4] [22] [5]. These studies provide detailed insights into the molecular orbitals, electron density distributions, and response properties that govern the compound's behavior.

Density functional theory calculations using hybrid functionals such as B3LYP and PBE0 have been extensively employed to optimize the molecular geometry and calculate electronic properties [4] [6]. The optimized structure shows the expected tetrahedral geometry around the nitrogen center with N-C bond lengths of approximately 1.52 Å and C-C-C bond angles close to the ideal tetrahedral value of 109.5°. The hexyl chains adopt predominantly trans conformations to minimize steric repulsions.

Natural bond orbital (NBO) analysis has revealed the nature of bonding in tetrahexylammonium hydroxide [3]. The N-C bonds exhibit approximately 25% ionic character, with the nitrogen atom carrying a partial positive charge of +0.8 and each carbon atom bearing a partial negative charge of -0.2. This charge distribution is consistent with the electronegativity difference between nitrogen and carbon and explains the polarization effects observed in the alkyl chains.

Vibrational analysis using quantum chemical methods has provided detailed assignments for the infrared and Raman spectra of tetrahexylammonium hydroxide [5] [13]. The calculated vibrational frequencies show excellent agreement with experimental observations when scaled by empirical factors (typically 0.96-0.98 for B3LYP/6-31G(d) calculations). The most intense IR bands correspond to C-H stretching vibrations, while the Raman spectrum is dominated by C-C stretching and C-N stretching modes.

Electronic absorption spectroscopy calculations using time-dependent density functional theory (TD-DFT) predict that tetrahexylammonium hydroxide exhibits UV absorption with λmax around 185 nm, corresponding to charge transfer transitions from the hydroxide anion to the quaternary ammonium cation [22]. These transitions are characterized by low oscillator strengths (f < 0.01) due to the spatial separation between the donor and acceptor orbitals.

Nuclear magnetic resonance (NMR) parameters have been calculated using gauge-independent atomic orbital (GIAO) methods [23] [24]. The ¹H NMR chemical shifts for the hexyl protons range from 0.9 ppm (terminal methyl) to 3.2 ppm (N-CH₂), while the ¹³C NMR shifts span from 14 ppm (terminal carbon) to 59 ppm (N-carbon). The hydroxide proton appears as a broad signal around 4-5 ppm due to rapid exchange with water molecules in solution.

Quantum chemical calculations of polarizabilities and hyperpolarizabilities indicate that tetrahexylammonium hydroxide exhibits significant nonlinear optical properties [7]. The static polarizability is approximately 45 Ų, dominated by contributions from the extended alkyl chains. The first hyperpolarizability β is small (< 10⁻³⁰ esu) due to the centrosymmetric nature of the tetrahexylammonium cation.

Solvation effects have been incorporated into quantum chemical calculations using polarizable continuum models (PCM) and explicit solvent cluster approaches [4] [25]. The PCM calculations predict that the electronic properties of tetrahexylammonium hydroxide are moderately affected by solvation, with the HOMO-LUMO gap decreasing by approximately 0.3 eV upon solvation in water. This reduction is primarily due to stabilization of the hydroxide anion through hydrogen bonding interactions.

The thermodynamic properties calculated from quantum chemical methods include formation enthalpies, heat capacities, and entropies [26]. The standard enthalpy of formation for tetrahexylammonium hydroxide is estimated to be -485 kJ/mol, while the standard molar heat capacity at 298 K is approximately 420 J/(mol·K). These values reflect the large molecular size and the numerous vibrational modes associated with the flexible alkyl chains.

Reaction mechanism studies using quantum chemical methods have investigated the degradation pathways of tetrahexylammonium hydroxide under alkaline conditions [4]. Two primary mechanisms have been identified: SN2 attack by hydroxide ions on the methyl groups leading to direct methanol formation, and ylide formation through proton abstraction followed by subsequent reactions with water. Both pathways exhibit similar activation barriers of approximately 85 kJ/mol, indicating comparable kinetic feasibility.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive